molecular formula C8H3N5 B2462650 1H-Benzotriazole-5,6-dicarbonitrile CAS No. 355435-70-0

1H-Benzotriazole-5,6-dicarbonitrile

Cat. No.: B2462650
CAS No.: 355435-70-0
M. Wt: 169.147
InChI Key: DOBRSOMSFCYWPN-UHFFFAOYSA-N
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Description

1H-Benzotriazole-5,6-dicarbonitrile is a chemical compound with the molecular formula C8H3N5. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of two cyano groups attached to the benzotriazole ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Benzotriazole-5,6-dicarbonitrile typically involves the reaction of benzotriazole with suitable nitrile-containing reagents under controlled conditions. One common method includes the use of hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) containing 5% water at 50°C . This reaction yields the desired product with high purity, although the presence of isomeric forms may require further purification steps such as chromatography.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Benzotriazole-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced benzotriazole derivatives.

    Substitution: The cyano groups in this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups, forming new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzotriazole derivatives.

Scientific Research Applications

1H-Benzotriazole-5,6-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown promise.

    Industry: It is used in the development of corrosion inhibitors, dyes, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-5,6-dicarbonitrile involves its interaction with molecular targets through its cyano groups and benzotriazole ring. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its ability to stabilize negative charges and radicals makes it a valuable intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its use, whether in chemical reactions or biological systems.

Comparison with Similar Compounds

1H-Benzotriazole-5,6-dicarbonitrile can be compared with other benzotriazole derivatives such as:

The uniqueness of this compound lies in its dual cyano substitution, which imparts specific reactivity and stability, making it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

2H-benzotriazole-5,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N5/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBRSOMSFCYWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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